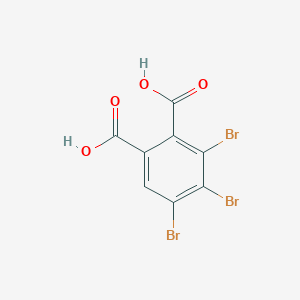
3,4,5-Tribromobenzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tribromobenzene-1,2-dicarboxylic acid is an aromatic compound characterized by the presence of three bromine atoms and two carboxylic acid groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromobenzene-1,2-dicarboxylic acid typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives under controlled conditions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes, including Friedel-Crafts acylation followed by bromination. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromobenzene-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction where bromine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Bromination: Bromine in the presence of a catalyst like iron(III) bromide.
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitro, amino, and hydroxy compounds, depending on the reagents and conditions used .
Scientific Research Applications
3,4,5-Tribromobenzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3,4,5-Tribromobenzene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Uniqueness
3,4,5-Tribromobenzene-1,2-dicarboxylic acid is unique due to the specific positioning of its bromine atoms and carboxylic acid groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not undergo .
Properties
CAS No. |
92766-08-0 |
|---|---|
Molecular Formula |
C8H3Br3O4 |
Molecular Weight |
402.82 g/mol |
IUPAC Name |
3,4,5-tribromophthalic acid |
InChI |
InChI=1S/C8H3Br3O4/c9-3-1-2(7(12)13)4(8(14)15)6(11)5(3)10/h1H,(H,12,13)(H,14,15) |
InChI Key |
QESKOPIDDXNYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















